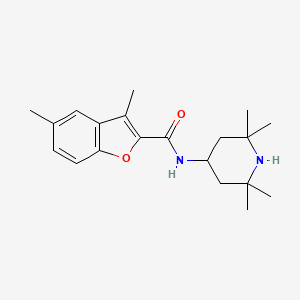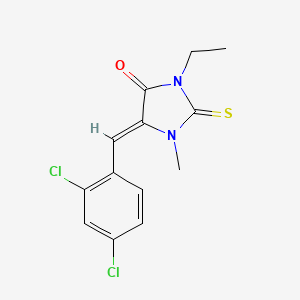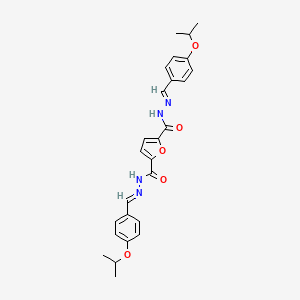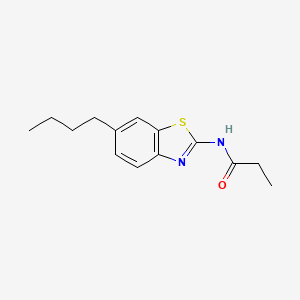![molecular formula C21H34N4O3S B4685280 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4685280.png)
2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide
Descripción general
Descripción
2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) pathway. BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of B-cell malignancies.
Mecanismo De Acción
2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. Inhibition of BTK by this compound leads to decreased activation of these pathways, resulting in decreased proliferation and survival of malignant B-cells.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. This compound has also demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL. In addition, this compound has been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide is its specificity for BTK, which reduces the potential for off-target effects. This compound has also demonstrated favorable pharmacokinetic properties, making it a promising candidate for clinical development. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 system. Additionally, the optimal dosing and scheduling of this compound in combination with other therapies is still being investigated.
Direcciones Futuras
For research on 2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide include further preclinical studies to evaluate its efficacy in combination with other targeted therapies, as well as clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Additionally, the development of biomarkers to identify patients who are most likely to benefit from treatment with this compound is an area of active investigation. Finally, the potential for this compound to be used in other diseases beyond B-cell malignancies, such as autoimmune disorders, is also being explored.
Aplicaciones Científicas De Investigación
2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells. This compound has also demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL.
Propiedades
IUPAC Name |
2-methyl-N-[3-(4-methylpiperazin-1-yl)propyl]-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O3S/c1-18-7-8-19(29(27,28)25-11-4-3-5-12-25)17-20(18)21(26)22-9-6-10-24-15-13-23(2)14-16-24/h7-8,17H,3-6,9-16H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKGOTHQFGIJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCCCN3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylamino)propyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4685200.png)
![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-oxo-1(2H)-quinolinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4685210.png)

![N-butyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4685222.png)


![6-bromo-3-chloro-N-[2-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4685256.png)

![5-ethyl-2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-dimethyl-1H-indole](/img/structure/B4685261.png)
![3-methoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B4685262.png)



![3-({[3-(anilinocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4685284.png)